Cas no 152253-67-3 (Olean-12-en-3-one,29-hydroxy-, (20a)-(9CI))

Olean-12-en-3-one,29-hydroxy-, (20a)-(9CI) 化学的及び物理的性質
名前と識別子
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- Olean-12-en-3-one,29-hydroxy-, (20a)-(9CI)
- Mupinensisone
- (4aR,6aR,6bS,8aS,11R,12aR,14aR,14bR)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one
- Olean-3-oxo-29-ol
- (20alpha)-29-Hydroxyolean-12-en-3-one
- [ "" ]
- AKOS032948236
- Olean-12-en-3-one, 29-hydroxy-, (20alpha)-
- 29-Hydroxyolean-12-en-3-one
- FS-9364
- DTXSID40934456
- 152253-67-3
-
- インチ: InChI=1S/C30H48O2/c1-25(2)22-10-13-30(7)23(28(22,5)12-11-24(25)32)9-8-20-21-18-26(3,19-31)14-15-27(21,4)16-17-29(20,30)6/h8,21-23,31H,9-19H2,1-7H3/t21-,22-,23+,26+,27+,28-,29+,30+/m0/s1
- InChIKey: LZJSBKQYABASHG-OQYAAAAFSA-N
- ほほえんだ: OC[C@@]1(CC[C@@]2(C)[C@H](C3=CC[C@@H]4[C@]5(CCC(=O)C(C)(C)[C@@H]5CC[C@@]4(C)[C@]3(C)CC2)C)C1)C
計算された属性
- せいみつぶんしりょう: 440.36500
- どういたいしつりょう: 440.365431
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 32
- 回転可能化学結合数: 1
- 複雑さ: 855
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 7.2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 522.7±50.0 °C at 760 mmHg
- フラッシュポイント: 220.8±22.7 °C
- 屈折率: 1.546
- PSA: 37.30000
- LogP: 7.34950
- じょうきあつ: 0.0±3.1 mmHg at 25°C
Olean-12-en-3-one,29-hydroxy-, (20a)-(9CI) セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Olean-12-en-3-one,29-hydroxy-, (20a)-(9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5951-1 mL * 10 mM (in DMSO) |
Mupinensisone |
152253-67-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
TargetMol Chemicals | TN5951-1 ml * 10 mm |
Mupinensisone |
152253-67-3 | 1 ml * 10 mm |
¥ 4140 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M27200-5mg |
(4aR,6aR,6bS,8aS,11R,12aR,14aR,14bR)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one |
152253-67-3 | 5mg |
¥5760.0 | 2021-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5951-5 mg |
Mupinensisone |
152253-67-3 | 5mg |
¥5515.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5951-5 mg |
Mupinensisone |
152253-67-3 | 98% | 5mg |
¥ 4,040 | 2023-07-10 | |
A2B Chem LLC | AE93499-5mg |
mupinensisone |
152253-67-3 | 97.5% | 5mg |
$719.00 | 2024-04-20 | |
TargetMol Chemicals | TN5951-5mg |
Mupinensisone |
152253-67-3 | 5mg |
¥ 4040 | 2024-07-19 |
Olean-12-en-3-one,29-hydroxy-, (20a)-(9CI) 関連文献
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
10. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
Olean-12-en-3-one,29-hydroxy-, (20a)-(9CI)に関する追加情報
Recent Advances in the Study of Olean-12-en-3-one,29-hydroxy-, (20a)-(9CI) (CAS: 152253-67-3): A Comprehensive Research Brief
Olean-12-en-3-one,29-hydroxy-, (20a)-(9CI) (CAS: 152253-67-3) is a triterpenoid compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and mechanisms of action, particularly in the context of anti-inflammatory, anticancer, and antimicrobial activities. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its significance in drug discovery and development.
One of the most notable advancements in the study of Olean-12-en-3-one,29-hydroxy-, (20a)-(9CI) is its role as a modulator of key signaling pathways, including the NF-κB and MAPK pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The study utilized in vitro and in vivo models to validate these findings, suggesting its potential as a lead compound for the treatment of chronic inflammatory diseases.
In addition to its anti-inflammatory properties, recent research has explored the anticancer potential of Olean-12-en-3-one,29-hydroxy-, (20a)-(9CI). A study conducted by researchers at the National Cancer Institute revealed that this compound induces apoptosis in various cancer cell lines, including breast, lung, and colon cancer, through the activation of caspase-3 and PARP cleavage. The study also highlighted its ability to inhibit angiogenesis, further supporting its potential as a multifunctional anticancer agent. These findings were published in the European Journal of Pharmacology in early 2024.
The synthetic pathways for Olean-12-en-3-one,29-hydroxy-, (20a)-(9CI) have also been a focus of recent investigations. A team of chemists from the University of Cambridge developed a novel, high-yield synthesis method that improves the scalability and cost-effectiveness of producing this compound. Their work, published in Organic Letters, detailed a series of optimized reaction conditions that minimize byproducts and enhance purity, making it more feasible for large-scale pharmaceutical applications.
Despite these promising developments, challenges remain in the clinical translation of Olean-12-en-3-one,29-hydroxy-, (20a)-(9CI). Pharmacokinetic studies have indicated that the compound has limited bioavailability, prompting researchers to explore formulation strategies such as nanoparticle encapsulation and prodrug derivatization. A recent preprint on bioRxiv reported significant improvements in bioavailability through the use of lipid-based nanocarriers, paving the way for future preclinical trials.
In conclusion, Olean-12-en-3-one,29-hydroxy-, (20a)-(9CI) (CAS: 152253-67-3) represents a promising candidate for the development of novel therapeutic agents. Its diverse pharmacological activities, combined with advances in synthetic chemistry and drug delivery, underscore its potential in addressing unmet medical needs. Future research should focus on overcoming bioavailability challenges and conducting rigorous clinical evaluations to fully realize its therapeutic potential.
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